molecular formula C8H5F4NO B2387701 N-[4-Fluoro-2-(trifluoromethyl)phenyl]formamide CAS No. 1844922-78-6

N-[4-Fluoro-2-(trifluoromethyl)phenyl]formamide

Cat. No.: B2387701
CAS No.: 1844922-78-6
M. Wt: 207.128
InChI Key: FYLVJCZVGHHIEJ-UHFFFAOYSA-N
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Description

N-[4-Fluoro-2-(trifluoromethyl)phenyl]formamide is a chemical compound with the molecular formula C8H5F4NO It is characterized by the presence of a fluoro and trifluoromethyl group attached to a phenyl ring, along with a formamide group

Scientific Research Applications

N-[4-Fluoro-2-(trifluoromethyl)phenyl]formamide has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of other complex organic molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-Fluoro-2-(trifluoromethyl)phenyl]formamide typically involves the reaction of 4-fluoro-2-(trifluoromethyl)aniline with formic acid or formic acid derivatives. The reaction is usually carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in the synthesis include anhydrous solvents and catalysts to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-[4-Fluoro-2-(trifluoromethyl)phenyl]formamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The fluoro and trifluoromethyl groups can participate in substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in a variety of new compounds with different functional groups.

Comparison with Similar Compounds

Similar Compounds

    N-(4-(Trifluoromethyl)phenyl)formamide: Similar structure but lacks the fluoro group.

    4-Fluoro-2-(trifluoromethyl)benzonitrile: Contains a nitrile group instead of a formamide group.

    4-Fluoro-2-(trifluoromethyl)aniline: Precursor in the synthesis of N-[4-Fluoro-2-(trifluoromethyl)phenyl]formamide.

Uniqueness

This compound is unique due to the combination of fluoro and trifluoromethyl groups attached to the phenyl ring, along with the formamide group. This unique structure imparts specific chemical properties and reactivity, making it valuable for various applications in research and industry.

Properties

IUPAC Name

N-[4-fluoro-2-(trifluoromethyl)phenyl]formamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F4NO/c9-5-1-2-7(13-4-14)6(3-5)8(10,11)12/h1-4H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYLVJCZVGHHIEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)C(F)(F)F)NC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F4NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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